molecular formula C16H20ClN3OS B2549259 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride CAS No. 2418719-53-4

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride

Cat. No. B2549259
CAS RN: 2418719-53-4
M. Wt: 337.87
InChI Key: PKVBIRXKLNWPGD-ITWQEJKVSA-N
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Description

The compound "N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. The first paper describes the synthesis of 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole derivatives and their antibacterial activity . The second paper discusses the synthesis and antibacterial evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives . These compounds are structurally related to the compound , as they contain cyclobutyl and thiazole or pyrazole rings, which are common scaffolds in medicinal chemistry for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloroacetylated cyclobutane derivatives with thiourea or hydrazides to form the corresponding thiazole or pyrazole derivatives . The specific synthesis of "N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride" would likely follow a similar pathway, starting with an appropriate cyclobutane precursor, followed by the introduction of the thiazole ring and subsequent functionalization to achieve the final compound.

Molecular Structure Analysis

The molecular structure of the compound would feature a cyclobutyl core with a phenyl group and an aminomethyl substituent, as well as a thiazole ring with a carboxamide group. The presence of these functional groups suggests potential for hydrogen bonding and aromatic interactions, which could be important for its biological activity. The papers provided do not directly analyze the molecular structure of this specific compound, but the structural analysis of similar compounds suggests that the spatial arrangement of these functional groups is crucial for their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, cyclization, and amide bond formation . These reactions are common in the synthesis of heterocyclic compounds and are likely to be involved in the synthesis of "N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride". The reactivity of the thiazole ring and the amide group would also be important considerations in the compound's chemical behavior and potential interactions with other molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would likely exhibit properties typical of small aromatic heterocycles. These might include moderate solubility in organic solvents, potential for crystallization, and stability under standard conditions. The presence of the carboxamide group could also confer some degree of water solubility, which is often desirable for biological activity. The antibacterial activity of related compounds suggests that the compound may also possess similar properties, which could be explored through in vitro testing using methods such as the disk diffusion technique .

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound has been involved in studies focusing on the synthesis of new heterocyclic compounds that exhibit antibacterial activity. For instance, research on the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has shown promising anticancer activities. These compounds were synthesized using facile and convenient methods, and their structure-activity relationships were suggested based on their anticancer results, indicating the compound's potential as a pharmacophore in drug discovery (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, Mabkhot, 2017).

Anticancer Properties

A study on the evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents showed that these compounds possess significant anticancer activities. The research highlighted the synthesis of these derivatives and their in vitro evaluation against various cancer cell lines, suggesting their potential in cancer therapy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, Mabkhot, 2017).

Molluscicidal Properties

Further applications include studies on new thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating the compound's utility in addressing parasitic diseases. The research demonstrated the synthesis of derivatives with activity against the intermediate host of schistosomiasis, showcasing the compound's potential in contributing to the control of parasitic infections (El-bayouki, Basyouni, 1988).

Novel Synthesis Methods

Another area of application is the development of novel synthesis methods for heterocyclic derivatives. Studies have described innovative synthetic routes for creating thienopyrazole derivatives, underscoring the compound's role in advancing synthetic chemistry and the development of new chemical entities with potential pharmacological activities (Ahmed, El-Dean, Zaki, Radwan, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c1-11-14(21-10-18-11)15(20)19-13-7-16(8-13,9-17)12-5-3-2-4-6-12;/h2-6,10,13H,7-9,17H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVBIRXKLNWPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride

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